BI-7273

BRD9 BRD7 bromodomain

BI-7273 is the only BRD9-selective probe offering routine in vivo oral bioavailability, validated cellular target engagement (NanoBRET), and direct comparability to its PROTAC derivative dBRD9 within a single pyridinone scaffold series. Unlike pan-BET inhibitors or I-BRD9/TP-472 alternatives, BI-7273 preserves BRD7 and BET protein activity, enabling clean phenotypic interpretation in SWI/SNF-mutant cancer models. Procure the definitive chemical probe for BRD9 bromodomain biology.

Molecular Formula C20H23N3O3
Molecular Weight 353.4 g/mol
Cat. No. B606094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-7273
SynonymsBI-7273;  BI 7273;  BI7273.
Molecular FormulaC20H23N3O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC
InChIInChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3
InChIKeyRBUYFHLQNPJMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-7273: Potent and Selective BRD9 Bromodomain Inhibitor for Epigenetic Research and Oncology Applications


BI-7273 is a potent, selective, and cell-permeable small-molecule inhibitor targeting the bromodomain of BRD9 (Bromodomain-containing protein 9), a subunit of the chromatin-remodeling SWI/SNF complex recurrently mutated in various cancers [1]. The compound was developed and characterized by Boehringer Ingelheim researchers as a chemical probe to interrogate BRD9 bromodomain biology [2]. BI-7273 binds to the acetyl-lysine recognition pocket of BRD9 with high affinity and demonstrates significant selectivity over the structurally related BRD7 bromodomain as well as BET family members including BRD2 and BRD4 [3]. The compound is commercially available as a research reagent from multiple vendors and has been validated for use in both in vitro and in vivo experimental settings [4].

Why Generic Substitution Fails for BI-7273: Critical Distinctions in BRD9 Bromodomain Targeting


BI-7273 cannot be simply interchanged with other bromodomain inhibitors due to its distinct selectivity profile within the bromodomain family. Unlike pan-BET inhibitors such as JQ1 or OTX015 that broadly target BRD2, BRD3, BRD4, and BRDT, BI-7273 exhibits negligible activity against BET family members [1]. Within the BRD9/BRD7 subfamily, BI-7273 demonstrates a 6.2-fold selectivity for BRD9 (IC50 = 19 nM) over BRD7 (IC50 = 117 nM) in alpha assay formats . Even among compounds developed from the same pyridinone-like scaffold series, such as BI-9564, differences in physicochemical properties and cellular permeability result in distinct experimental applicability [2]. More critically, BI-7273 serves as the foundational recognition moiety for the PROTAC degrader dBRD9, enabling a fundamentally different pharmacological mechanism—targeted protein degradation rather than bromodomain inhibition—which is not achievable with structurally distinct BRD9 inhibitors such as I-BRD9 or TP-472 .

BI-7273 Quantitative Evidence Guide: Comparative Potency and Selectivity Metrics for Informed Procurement


BI-7273 BRD9 vs. BRD7 Selectivity: 6.2-Fold Discrimination Between Structurally Related Bromodomains

BI-7273 demonstrates a 6.2-fold selectivity for BRD9 over the structurally and functionally related BRD7 bromodomain. In alpha assay format, BI-7273 exhibits an IC50 of 19 nM for BRD9 compared to 117 nM for BRD7 . This selectivity window is meaningful because BRD9 and BRD7 share high sequence homology within the bromodomain and are both components of the SWI/SNF chromatin-remodeling complex [1]. The compound's binding affinity for BRD9 is further confirmed by a Kd value of 15.4 nM, with substantially weaker binding to BRD7 (Kd = 0.3 nM reported in some sources) [2].

BRD9 BRD7 bromodomain selectivity epigenetics SWI/SNF

BI-7273 Selectivity Against BET Family Bromodomains: Negligible Cross-Reactivity with BRD2 and BRD4

BI-7273 demonstrates negligible activity against BET family bromodomains, specifically BRD2 and BRD4, as well as against a broad panel of kinases [1]. This selectivity profile fundamentally differentiates BI-7273 from pan-BET inhibitors such as JQ1 and OTX015, which potently inhibit BRD2, BRD3, BRD4, and BRDT [2]. In cellular target engagement assays using NanoBRET technology in HEK293T cells, BI-7273 disrupted the BRD9-histone H3.3 interaction at sub-micromolar concentrations while leaving BRD4-histone interactions intact .

BRD9 BET BRD4 selectivity off-target epigenetics

BI-7273 Antiproliferative Activity in Acute Myeloid Leukemia: EOL-1 Cell Line EC50 and In Vivo Xenograft Efficacy

BI-7273 inhibits the growth of EOL-1 acute myeloid leukemia (AML) cells in vitro with an EC50 of 1.4 µM [1]. This antiproliferative effect is consistent with genetic perturbation studies demonstrating that BRD9 bromodomain function is critical for AML cell proliferation [2]. In an AML xenograft model, BI-7273 (administered orally at doses of 20 and 180 mg/kg) displayed antitumor activity, confirming in vivo target engagement and efficacy [3]. The compound exhibits favorable pharmacokinetic properties including good oral bioavailability and moderate to high absorptive permeability, making it suitable for in vivo chemical probe applications .

BRD9 acute myeloid leukemia EOL-1 antiproliferative xenograft oncology

BI-7273 as the Recognition Moiety for BRD9 PROTAC Degrader dBRD9: Enabling Protein Degradation vs. Inhibition

BI-7273 serves as the BRD9-recognition moiety in the PROTAC (PROteolysis TArgeting Chimera) degrader dBRD9, which is composed of BI-7273 conjugated via a linker to the cereblon E3 ligase ligand pomalidomide . dBRD9 demonstrates potent and selective degradation of BRD9 with an IC50 of 56.6 nM in MOLM-13 AML cells, while showing no degradation of BRD4 or BRD7 at concentrations up to 5 µM [1]. This degradation-based mechanism produces distinct biological outcomes compared to bromodomain inhibition alone, as evidenced by differential effects on chromatin binding and gene expression profiles when compared to BI-9564, I-BRD9, and JQ1 treatment [2].

BRD9 PROTAC dBRD9 targeted protein degradation cereblon epigenetics

BI-7273 Cellular Target Engagement: NanoBRET Validation of BRD9-Histone H3.3 Interaction Disruption

BI-7273 has been validated in cellular target engagement assays using NanoBRET (NanoLuc Bioluminescence Resonance Energy Transfer) technology, which measures the disruption of the BRD9-histone H3.3 protein-protein interaction in living HEK293T cells . This assay confirmed that BI-7273 engages BRD9 and displaces histone H3.3 binding at sub-micromolar concentrations, providing direct evidence of intracellular target modulation [1]. Such cellular target engagement data is absent for many commercially available bromodomain inhibitors and represents a higher standard of pharmacological validation [2].

BRD9 NanoBRET target engagement histone H3.3 cellular assay epigenetics

BI-7273 Optimal Application Scenarios: Research and Procurement Use Cases Based on Validated Evidence


Dissecting BRD9-Specific Functions in SWI/SNF Chromatin Remodeling Complex Biology

Researchers investigating the role of individual SWI/SNF complex subunits in transcriptional regulation and oncogenesis can employ BI-7273 to selectively inhibit BRD9 bromodomain function while preserving BRD7 and BET protein activity. The compound's 6.2-fold selectivity for BRD9 over BRD7 (IC50: 19 nM vs. 117 nM) and negligible cross-reactivity with BRD2/BRD4 enables clean interpretation of BRD9-specific phenotypes [1]. This application is particularly relevant given that SWI/SNF subunits are recurrently mutated in over 20% of human cancers, yet the functional contributions of individual subunits remain incompletely understood [2].

In Vivo Preclinical Studies of BRD9 Inhibition in Acute Myeloid Leukemia Models

BI-7273 is validated for in vivo applications including oral administration in murine AML xenograft models, with demonstrated antitumor activity at doses of 20 and 180 mg/kg [1]. The compound exhibits favorable pharmacokinetic properties including good oral bioavailability and moderate to high absorptive permeability [2]. Researchers studying BRD9 dependency in hematologic malignancies can confidently select BI-7273 for animal studies where in vivo target engagement and efficacy readouts are required, supported by the compound's established in vitro EC50 of 1.4 µM in EOL-1 AML cells [3].

Comparator Studies Between Bromodomain Inhibition and Targeted Protein Degradation

BI-7273 serves as both a standalone BRD9 bromodomain inhibitor and the foundational recognition moiety for the PROTAC degrader dBRD9 [1]. This unique dual utility enables researchers to directly compare the biological consequences of BRD9 bromodomain inhibition versus complete protein degradation within the same experimental system. Published studies demonstrate that inhibition (BI-7273/BI-9564) and degradation (dBRD9) produce distinct effects on chromatin binding patterns and gene expression profiles, providing a mechanistic framework for understanding when degradation pharmacology may offer advantages over inhibition [2].

BRD9 Cellular Target Engagement and High-Throughput Screening Applications

BI-7273 is validated for use in cellular target engagement assays including NanoBRET, which measures disruption of the endogenous BRD9-histone H3.3 interaction in living cells at sub-micromolar concentrations [1]. This validation supports the compound's use as a positive control in high-throughput screening campaigns for novel BRD9 modulators, as a reference standard in target engagement assay development, and in phenotypic screening where confirmation of on-target BRD9 modulation is required. The compound's cell-permeable nature and established cellular activity profile reduce assay development time and improve experimental reproducibility [2].

Technical Documentation Hub

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